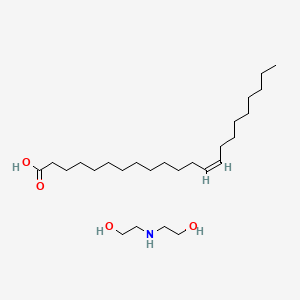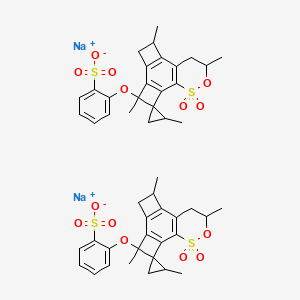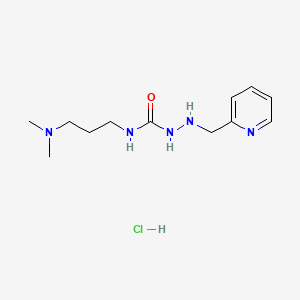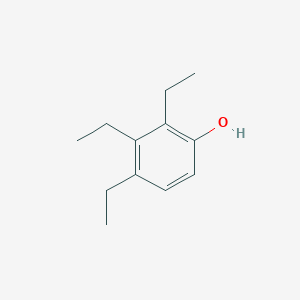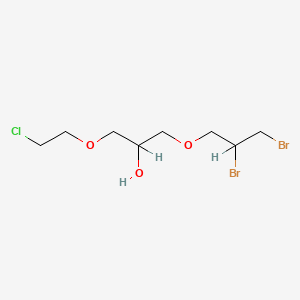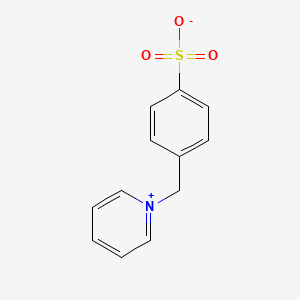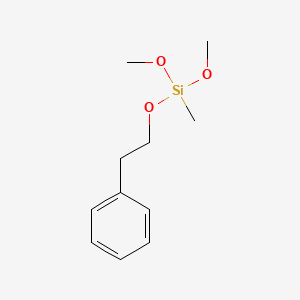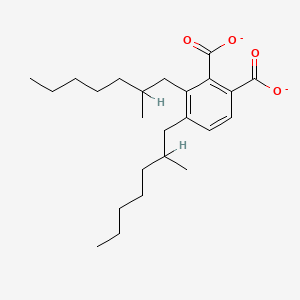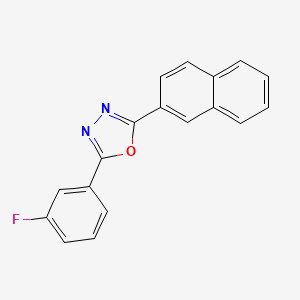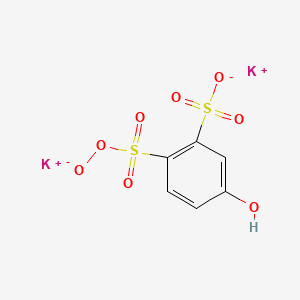
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is a chemical compound with the molecular formula C6H4K2O8S2. It is known for its unique structure, which includes two potassium ions and a benzene ring substituted with hydroxyl and sulfonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate typically involves the sulfonation of hydroquinone or resorcinol, followed by neutralization with potassium hydroxide. The reaction conditions include:
Sulfonation: Hydroquinone or resorcinol is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for sulfonation and neutralization.
Purification: The product is purified through crystallization or filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone or resorcinol derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone or resorcinol derivatives
Substitution: Alkylated or acylated benzene derivatives
Scientific Research Applications
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, stabilize protein structures, and scavenge free radicals, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 2,5-dihydroxybenzenedisulphonate
- Dipotassium 3,6-dihydroxybenzenedisulphonate
- Sodium 2,5-dihydroxybenzenedisulphonate
Uniqueness
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.
Properties
CAS No. |
51854-64-9 |
|---|---|
Molecular Formula |
C6H4K2O8S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
dipotassium;5-hydroxy-2-oxidooxysulfonylbenzenesulfonate |
InChI |
InChI=1S/C6H6O8S2.2K/c7-4-1-2-5(16(12,13)14-8)6(3-4)15(9,10)11;;/h1-3,7-8H,(H,9,10,11);;/q;2*+1/p-2 |
InChI Key |
GBWWSLXSSAKQFP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])S(=O)(=O)O[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


